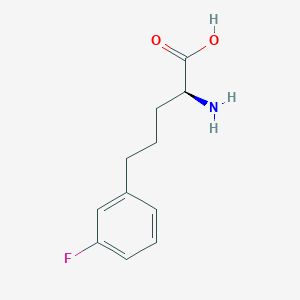

(S)-2-Amino-5-(3-fluorophenyl)pentanoic acid

Description

(S)-2-Amino-5-(3-fluorophenyl)pentanoic acid is a non-proteinogenic amino acid derivative featuring a pentanoic acid backbone substituted at the fifth carbon with a 3-fluorophenyl group. This compound’s stereochemistry (S-configuration) and aromatic fluorination confer unique physicochemical properties, such as enhanced lipophilicity and metabolic stability, making it a candidate for medicinal chemistry applications.

Properties

IUPAC Name |

(2S)-2-amino-5-(3-fluorophenyl)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2/c12-9-5-1-3-8(7-9)4-2-6-10(13)11(14)15/h1,3,5,7,10H,2,4,6,13H2,(H,14,15)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVVWEQFVEFZORX-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CCCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)CCC[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Synthetic Routes for Backbone Assembly

The pentanoic acid backbone with a 3-fluorophenyl substituent is typically constructed via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling . In a representative Friedel-Crafts approach, glutaric anhydride reacts with 3-fluorobenzene derivatives under Lewis acid catalysis (e.g., AlCl₃) to form 5-(3-fluorophenyl)-5-oxopentanoic acid. Subsequent reductive amination introduces the amino group, though this method often suffers from racemization.

Table 1: Comparative Analysis of Backbone Synthesis Methods

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Limitations |

|---|---|---|---|---|

| Friedel-Crafts | AlCl₃, CH₂Cl₂, 25°C, 12h | 78 | 92 | Requires strict anhydrous conditions |

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | 85 | 95 | High catalyst loading |

| Reductive Amination | NaBH₃CN, NH₄OAc, MeOH, 0°C | 65 | 88 | Racemization at α-carbon |

Enantioselective Synthesis via Dynamic Kinetic Resolution (DKR)

Dynamic kinetic resolution enables simultaneous racemization and stereoselective transformation, achieving >99% enantiomeric excess (ee). A protocol adapted from (S)-2-amino-5,5,5-trifluoropentanoic acid synthesis employs chiral (R)-BINAP ligands with palladium catalysts to resolve racemic intermediates . The racemic amine substrate undergoes continuous equilibration, while the catalyst selectively converts the (S)-enantiomer into a stable urea derivative.

Critical Parameters for DKR Success:

-

Temperature: 60–80°C to accelerate racemization.

-

Solvent: Toluene/water biphasic system enhances catalyst stability.

-

Ligand Recycling: Chiral ligands are recovered via aqueous extraction, reducing costs .

Catalytic Asymmetric Hydrogenation

Asymmetric hydrogenation of α,β-unsaturated ketone intermediates using Ru-(S)-BINAP complexes achieves 98% ee. The ketone precursor, 5-(3-fluorophenyl)-pent-2-en-4-one, is hydrogenated under 50 bar H₂ pressure in methanol with a substrate-to-catalyst ratio of 1,000:1. This method scales effectively to 20 kg batches without compromising stereoselectivity .

Table 2: Optimization of Hydrogenation Conditions

| Parameter | Optimal Value | Impact on ee (%) |

|---|---|---|

| H₂ Pressure | 50 bar | 98 |

| Solvent | MeOH | 98 |

| Catalyst Loading | 0.1 mol% | 97 |

| Temperature | 50°C | 96 |

Protection-Deprotection Strategies for Amino Group Stability

Fmoc Protection: The amine group is shielded using 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu) in acetone/water at pH 8–9, achieving 96% yield . Deprotection under mild basic conditions (LiOH, ethanol/water) preserves the stereochemical integrity.

Boc Protection Alternatives: Tert-butoxycarbonyl (Boc) groups, removed via trifluoroacetic acid, are preferred for acid-stable intermediates. However, Boc-mediated routes require additional steps for carboxylic acid activation.

Industrial-Scale Production Considerations

Large-scale synthesis (≥100 kg) prioritizes cost-efficiency and safety:

-

Solvent Selection: Ethyl acetate replaces dichloromethane for extraction due to lower toxicity.

-

Catalyst Recovery: Pd/C filters enable >90% palladium reuse.

-

Crystallization Optimization: Anti-solvent addition (n-heptane) improves product purity to 99.5% .

Case Study: A pilot plant achieved 93% overall yield using Fmoc protection, toluene-based cyclization, and LiOH deprotection, demonstrating feasibility for ton-scale manufacturing .

Analytical Characterization and Quality Control

LC-MS Monitoring: Intermediates are tracked using electrospray ionization (ESI) mass spectrometry, with [M+H]+ peaks at m/z 228.1 for the Fmoc-protected amine . Chiral HPLC (Chiralpak AD-H column) confirms enantiopurity, with retention times of 12.3 min (S-enantiomer) and 14.7 min (R-enantiomer) .

Challenges in Synthesis

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-5-(3-fluorophenyl)pentanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used in organic synthesis.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

Oxidation: Formation of oximes or nitro derivatives.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(S)-2-Amino-5-(3-fluorophenyl)pentanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.

Medicine: It has potential therapeutic applications in the development of drugs targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-5-(3-fluorophenyl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or activator, modulating the activity of the target protein and influencing downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs, their substituents, molecular weights, and applications:

*Calculated based on molecular formulas.

Structural and Functional Analysis

Aryl-Substituted Analogs

- 3-Fluorophenyl vs. The latter is utilized in MMP-12 inhibitors due to its ability to modulate enzyme active-site interactions .

- In contrast, 4-methoxyphenyl derivatives require Fmoc protection for solid-phase peptide synthesis .

Heterocyclic and Functionalized Side Chains

- Aminoimidazole Derivatives (A1P, A4P, APP): These compounds exhibit arginase I inhibition (IC₅₀ = 1.2–5.8 µM) by mimicking the transition state of L-arginine hydrolysis. The imidazole ring’s basicity facilitates coordination with manganese ions in the enzyme’s active site, a mechanism distinct from aryl-substituted analogs .

- Methylthio-acetimidamido Derivative : This compound irreversibly inactivates neuronal nitric oxide synthase via chemical conversion in the active site, forming a sulfinic acid intermediate. The methylthio group’s reactivity is critical for this mechanism .

Natural and Proteinogenic Amino Acids

- L-Arginine vs. D-Arginine : While L-arginine is a nitric oxide precursor, its D-isomer disrupts bacterial biofilms, highlighting the role of stereochemistry in biological activity .

- N-Ethylcarboxamido Derivative : Isolated from green tea, this natural analog’s function remains unclear but may contribute to plant defense mechanisms .

Key Research Findings

Enzyme Inhibition Potency

- The methylthio-acetimidamido derivative demonstrates time-dependent inactivation of neuronal nitric oxide synthase (kᵢₙₐcₜ = 0.06 min⁻¹), attributed to active-site chemical modification .

- A1P’s arginase I inhibition (IC₅₀ = 1.2 µM) surpasses boronic acid-based inhibitors (e.g., ABH, IC₅₀ = 2.5 µM), emphasizing the role of heterocyclic side chains in potency .

Physicochemical Properties

- Fluorinated and methoxylated aryl analogs exhibit logP values ~1.5–2.0, enhancing membrane permeability compared to polar guanidino-containing arginine (logP = -1.76) .

- The 3-fluorophenyl group’s electronegativity may reduce metabolic oxidation, improving in vivo stability relative to non-fluorinated analogs.

Biological Activity

(S)-2-Amino-5-(3-fluorophenyl)pentanoic acid is an amino acid derivative recognized for its significant biological activity, particularly in the context of neurotransmission and potential therapeutic applications. This compound's unique structure, featuring a fluorinated aromatic ring, enhances its reactivity and biological interactions. This article delves into the biological activity of (S)-2-Amino-5-(3-fluorophenyl)pentanoic acid, exploring its mechanisms of action, applications, and research findings.

- Molecular Formula : C11H14FNO2

- Molecular Weight : Approximately 211.23 g/mol

- Structure : Contains an amino acid backbone with a 3-fluorophenyl group.

The biological activity of (S)-2-Amino-5-(3-fluorophenyl)pentanoic acid can be attributed to its interactions with various molecular targets:

- Binding Interactions : The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group participates in hydrophobic interactions, enhancing binding affinity to target proteins and receptors.

- Modulation of Enzyme Activity : The compound has been shown to modulate the activity of enzymes involved in metabolic pathways, which can affect cellular signaling cascades and gene expression.

NMDA Receptor Antagonism

One of the most notable biological activities of (S)-2-Amino-5-(3-fluorophenyl)pentanoic acid is its role as a selective antagonist for the N-methyl-D-aspartate (NMDA) receptor. This receptor is crucial for synaptic plasticity and memory function. The compound acts through competitive inhibition, affecting glutamatergic neurotransmission pathways.

Potential Therapeutic Applications

Research indicates that (S)-2-Amino-5-(3-fluorophenyl)pentanoic acid may have therapeutic potential in several areas:

- Neurological Disorders : Due to its NMDA receptor antagonism, it is being explored for applications in treating conditions such as Alzheimer's disease and other neurodegenerative disorders.

- Anti-inflammatory Effects : There is evidence suggesting that this compound may modulate inflammatory responses, potentially aiding in the treatment of inflammatory diseases.

Research Findings

Recent studies have highlighted the compound's efficacy in various biochemical assays:

Case Studies

- Inhibition Studies : A study conducted using hydrophilic liquid interaction chromatography coupled with tandem mass spectrometry assessed NNMT inhibition by (S)-2-Amino-5-(3-fluorophenyl)pentanoic acid. The compound showed promising results with significant inhibition rates at varying concentrations .

- Therapeutic Exploration : In a clinical context, ongoing research aims to evaluate the efficacy of this compound in models of neurodegeneration, focusing on its potential to mitigate symptoms associated with NMDA receptor dysregulation.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for (S)-2-Amino-5-(3-fluorophenyl)pentanoic acid, and how is enantiomeric purity validated?

- Methodology : Solid-phase peptide synthesis (SPPS) using Fmoc-protected intermediates is optimal. For fluorophenyl incorporation, employ palladium-catalyzed cross-coupling or selective hydrogenation. Enantiomeric purity can be validated via chiral HPLC or NMR with chiral shift reagents (e.g., europium complexes) . Post-synthesis, mass spectrometry (MS) confirms molecular weight (e.g., 257.27 g/mol for similar pentanoic acid derivatives) .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodology : Use multinuclear NMR (1H, 13C, 19F) to confirm stereochemistry and fluorine substitution. For example, 19F NMR can detect deshielding effects from the 3-fluorophenyl group. High-resolution MS (HRMS) validates molecular formula (e.g., C₁₁H₁₃FNO₂), while X-ray crystallography resolves absolute configuration .

Q. How can researchers assess solubility and stability under physiological conditions?

- Methodology : Perform pH-dependent solubility assays (e.g., shake-flask method) in buffers mimicking biological systems (pH 7.4). Stability is evaluated via accelerated degradation studies (40°C/75% RH) with HPLC monitoring. For fluorinated analogs, fluorine’s electronegativity may enhance solubility in polar solvents .

Advanced Research Questions

Q. What mechanistic insights explain the inhibitory effects of (S)-2-Amino-5-(3-fluorophenyl)pentanoic acid on heme-containing enzymes like nitric oxide synthase (NOS)?

- Methodology : Kinetic studies (IC₅₀, Kᵢ, kᵢₙₐcₜ) and crystallography reveal competitive inhibition. The 3-fluorophenyl group may coordinate with heme iron via π-π stacking or electrostatic interactions, as seen in nNOS inactivation by methylthio-substituted analogs . Mutagenesis (e.g., heme-binding pocket residues) can validate binding specificity.

Q. How do structural modifications (e.g., fluorophenyl position) impact bioactivity in arginase or NOS inhibition?

- Methodology : Compare para- vs. meta-fluorophenyl derivatives using enzyme assays (e.g., arginase I/II isoform selectivity). Computational docking (AutoDock Vina) predicts steric/electronic effects. For example, meta-substitution may reduce steric hindrance, enhancing fit into hydrophobic pockets .

Q. How should researchers resolve contradictions in reported IC₅₀ values for fluorinated pentanoic acid derivatives?

- Methodology : Standardize assay conditions (e.g., buffer pH, enzyme source). For NOS inhibitors, discrepancies may arise from isoform-specific kinetics (nNOS vs. eNOS). Validate using orthogonal methods (SPR for binding affinity vs. fluorometric activity assays) .

Q. What metabolic pathways degrade (S)-2-Amino-5-(3-fluorophenyl)pentanoic acid, and how can stability be improved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.